molecular formula C11H9N3S B1326754 4-(1H-indol-6-yl)-1,3-thiazol-2-amine CAS No. 1119450-55-3

4-(1H-indol-6-yl)-1,3-thiazol-2-amine

Cat. No.: B1326754
CAS No.: 1119450-55-3
M. Wt: 215.28 g/mol
InChI Key: MEURNFWCRSLNPE-UHFFFAOYSA-N
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Description

4-(1H-indol-6-yl)-1,3-thiazol-2-amine is a heterocyclic compound that combines an indole moiety with a thiazole ring. Indole derivatives are known for their significant biological activities and are found in many natural products and pharmaceuticals. The thiazole ring, on the other hand, is a common structural motif in various bioactive molecules. The combination of these two rings in a single molecule can result in unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-indol-6-yl)-1,3-thiazol-2-amine typically involves the construction of the indole and thiazole rings followed by their coupling. One common method is the reaction of 2-aminothiazole with an indole derivative under specific conditions. For example, the reaction can be carried out in the presence of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and can improve the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-(1H-indol-6-yl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole ring can yield indole-2,3-dione derivatives, while reduction of a nitro group can yield the corresponding amine .

Scientific Research Applications

4-(1H-indol-6-yl)-1,3-thiazol-2-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-(1H-indol-6-yl)-1,3-thiazol-2-amine depends on its specific biological target. Generally, indole derivatives can interact with various enzymes and receptors in the body. For example, they can inhibit the activity of certain enzymes by binding to their active sites or modulate receptor activity by acting as agonists or antagonists. The thiazole ring can also contribute to the compound’s biological activity by interacting with different molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1H-indol-6-yl)-1,3-thiazol-2-amine is unique due to the combination of the indole and thiazole rings, which can result in distinct chemical and biological properties not found in compounds containing only one of these rings. This dual-ring structure can enhance the compound’s ability to interact with multiple biological targets, potentially leading to more potent and selective biological activities .

Properties

IUPAC Name

4-(1H-indol-6-yl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3S/c12-11-14-10(6-15-11)8-2-1-7-3-4-13-9(7)5-8/h1-6,13H,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEURNFWCRSLNPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CN2)C3=CSC(=N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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